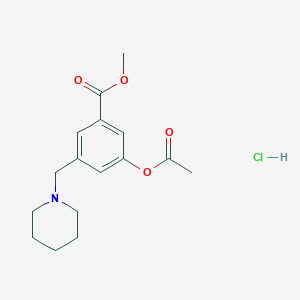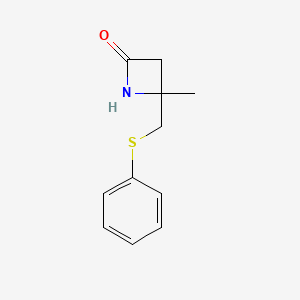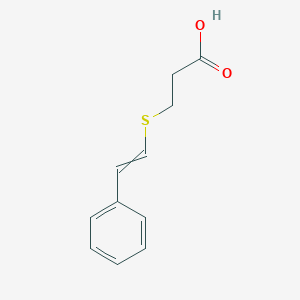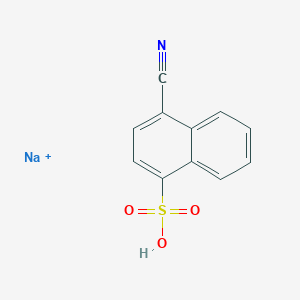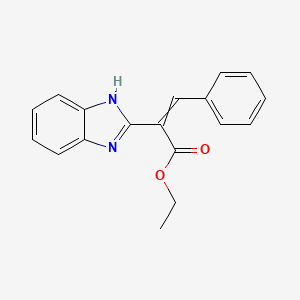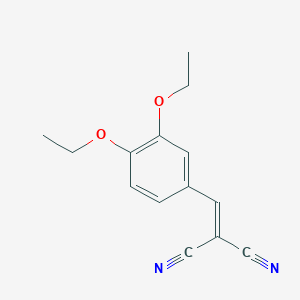
(3,4-Diethoxybenzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Diethoxybenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: (3,4-Diethoxybenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of 3,4-diethoxybenzaldehyde with malononitrile in the presence of a base catalyst. Common bases used include piperidine or ammonium acetate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of solid-supported catalysts can also enhance the efficiency of the reaction and reduce the environmental impact .
化学反应分析
Types of Reactions: (3,4-Diethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products: The major products formed from these reactions include substituted benzylidenemalononitriles, primary amines, and carboxylic acids .
科学研究应用
(3,4-Diethoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (3,4-Diethoxybenzylidene)malononitrile involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This binding is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Additionally, the compound’s nitrile groups can participate in nucleophilic addition reactions, further influencing its biological activity .
相似化合物的比较
(3,4-Dihydroxybenzylidene)malononitrile: This compound is similar in structure but contains hydroxyl groups instead of ethoxy groups.
(3,4-Dimethoxybenzylidene)malononitrile: This derivative has methoxy groups and is known for its use in organic synthesis and materials science.
Uniqueness: (3,4-Diethoxybenzylidene)malononitrile is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and biological activity. These properties make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
2972-81-8 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-[(3,4-diethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-3-17-13-6-5-11(7-12(9-15)10-16)8-14(13)18-4-2/h5-8H,3-4H2,1-2H3 |
InChI 键 |
FQOIEDBDDSVJNI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


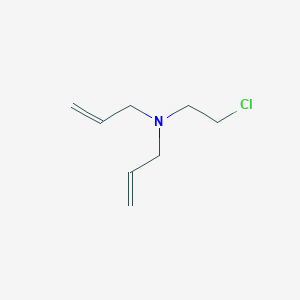
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
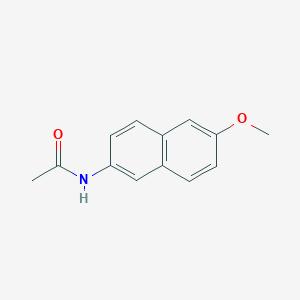
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

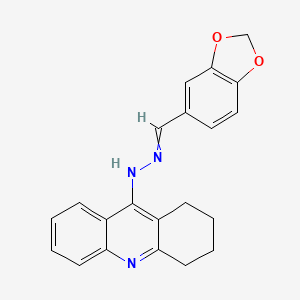
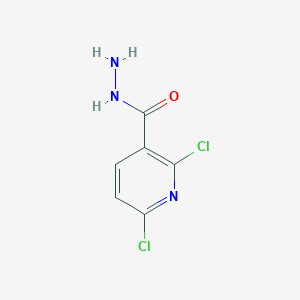
![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl 2-methylpropanoate](/img/structure/B14001066.png)
